1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
Scientific Research Applications
Antileukemic Activity
Compounds with structural similarities, specifically those incorporating elements like sulfonyl, nitro, thiophene, and pyrrolidine, have been evaluated for their antileukemic activity. For instance, bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles show activity against murine P388 lymphocytic leukemia, suggesting potential antileukemic applications (Anderson & Mach, 1987).
Antioxidant Activity
Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. This suggests their potential use in developing new antioxidant agents for pharmacological or nutraceutical applications (Tumosienė et al., 2019).
High-Performance Materials
The incorporation of thiophenyl and similar heterocyclic moieties into polymers, such as in the synthesis of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities, highlights the material science applications of these chemical structures. Such materials have potential uses in optics, electronics, and as coatings due to their desirable physical properties (Tapaswi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O5S3/c17-13-5-6-14(28-13)29(25,26)20-7-1-2-11(20)15(22)19-16-18-10-4-3-9(21(23)24)8-12(10)27-16/h3-6,8,11H,1-2,7H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGQGAXPEWDAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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